molecular formula C18H20N4O5S B11152966 5,6,7-trimethoxy-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide

5,6,7-trimethoxy-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide

Cat. No.: B11152966
M. Wt: 404.4 g/mol
InChI Key: HEHIMLWSHWCFNK-VIFPVBQESA-N
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Description

N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE is a complex organic compound that features a thiazole ring and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis or other methods.

    Coupling Reaction: The thiazole and indole derivatives are then coupled using a formylation reaction to introduce the formamido group.

    Final Assembly: The final compound is assembled through amide bond formation, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups on the indole ring.

    Reduction: Reduction reactions could target the formamido group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole or indole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products depend on the specific reactions but could include oxidized derivatives, reduced amines, or substituted thiazole/indole compounds.

Scientific Research Applications

N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE may have applications in:

    Medicinal Chemistry: Potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Biological Studies: Used as a probe to study biological pathways involving thiazole and indole derivatives.

    Industrial Chemistry: Intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with thiazole and indole rings can interact with enzymes, receptors, or DNA, affecting cellular processes. The formamido group may facilitate binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)CARBOXAMIDO]PROPANAMIDE
  • N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)METHYLAMIDO]PROPANAMIDE

Uniqueness

The unique combination of the thiazole and indole rings with the formamido group in N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H20N4O5S

Molecular Weight

404.4 g/mol

IUPAC Name

5,6,7-trimethoxy-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H20N4O5S/c1-9(16(23)22-18-19-5-6-28-18)20-17(24)11-7-10-8-12(25-2)14(26-3)15(27-4)13(10)21-11/h5-9,21H,1-4H3,(H,20,24)(H,19,22,23)/t9-/m0/s1

InChI Key

HEHIMLWSHWCFNK-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC(=C(C(=C3N2)OC)OC)OC

Canonical SMILES

CC(C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC(=C(C(=C3N2)OC)OC)OC

Origin of Product

United States

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